Evidence Item 1: Brevinin-2ISa Versus Brevinin-2ISb Versus Brevinin-2ISc — Staphylococcus aureus Potency Gradient Defines Isoform-Specific Activity Rank
Within the same study and under identical assay conditions, the three O. ishikawae Brevinin-2 isoforms exhibit a clear, progressive potency gradient against S. aureus ATCC 6538: Brevinin-2ISb (MIC = 6.3 µM) > Brevinin-2ISa (MIC = 12.5 µM) > Brevinin-2ISc (MIC = 25 µM) [1]. Brevinin-2ISa occupies the middle tier, being 2-fold less potent than Brevinin-2ISb but 2-fold more potent than Brevinin-2ISc. This rank order is not predictable from sequence identity alone, underscoring the necessity of empirical verification for each isoform. The MIC values were determined using standard broth microdilution assays with an inoculum of 1×10⁶ CFU/mL [1].
| Evidence Dimension | Antimicrobial potency against Gram-positive bacterium Staphylococcus aureus ATCC 6538 (MIC in µM) |
|---|---|
| Target Compound Data | 12.5 µM |
| Comparator Or Baseline | Brevinin-2ISb: 6.3 µM; Brevinin-2ISc: 25 µM |
| Quantified Difference | Brevinin-2ISa is 2.0-fold less potent than Brevinin-2ISb; 2.0-fold more potent than Brevinin-2ISc |
| Conditions | Broth microdilution assay; S. aureus ATCC 6538; inoculum 1×10⁶ CFU/mL; 37°C incubation; 100 µM maximum concentration tested |
Why This Matters
Users requiring predictable S. aureus activity must specify the isoform, as substituting Brevinin-2ISb for Brevinin-2ISa would overestimate potency by 2-fold, while substituting Brevinin-2ISc would underestimate it by 2-fold, directly affecting dose-response curve design and therapeutic index calculations.
- [1] Iwakoshi-Ukena E, Ukena K, Okimoto A, Soga M, Okada G, Sano N, Fujii T, Sugawara Y, Sumida M. Peptides. 2011 Apr;32(4):670-676. doi:10.1016/j.peptides.2010.12.013. PMID:21193000. Table 1 (MIC values for brevinin-2 peptides). View Source
